

Spectroscopic and Structural Elucidation of Kanzonol D: A Technical Guide

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Compound of Interest

Compound Name: *Kanzonol D*

Cat. No.: *B12369433*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Kanzonol D**, a prenylated flavonoid isolated from *Glycyrrhiza uralensis*. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition of a compound. The HR-ESI-MS data for **Kanzonol D** provides its exact mass, which is used to confirm its molecular formula.

Table 1: HR-ESI-MS Data for **Kanzonol D**

Parameter	Value
Molecular Formula	C ₂₀ H ₁₈ O ₄
Calculated Mass [M+H] ⁺	323.1283
Measured Mass [M+H] ⁺	323.1280

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule. The ^1H and ^{13}C NMR data provide information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete structural assignment of **Kanzonol D**.

Table 2: ^1H NMR Spectroscopic Data for **Kanzonol D** (500 MHz, Acetone- d_6)

Position	δ (ppm)	Multiplicity	J (Hz)
3	6.75	s	
5	7.95	d	8.8
6	6.95	dd	8.8, 2.2
8	6.90	d	2.2
2'	7.75	d	2.2
5'	6.98	d	8.5
6'	7.63	dd	8.5, 2.2
1''	3.38	d	7.3
2''	5.30	t	7.3
4''	1.75	s	
5''	1.68	s	

Table 3: ^{13}C NMR Spectroscopic Data for **Kanzonol D** (125 MHz, Acetone- d_6)

Position	δ (ppm)
2	164.5
3	103.2
4	183.1
5	127.3
6	115.5
7	163.2
8	100.0
9	158.5
10	116.8
1'	122.5
2'	129.0
3'	128.0
4'	159.8
5'	116.2
6'	127.8
1''	22.0
2''	122.8
3''	132.5
4''	25.8
5''	17.9

Experimental Protocols

Isolation of Kanzonol D

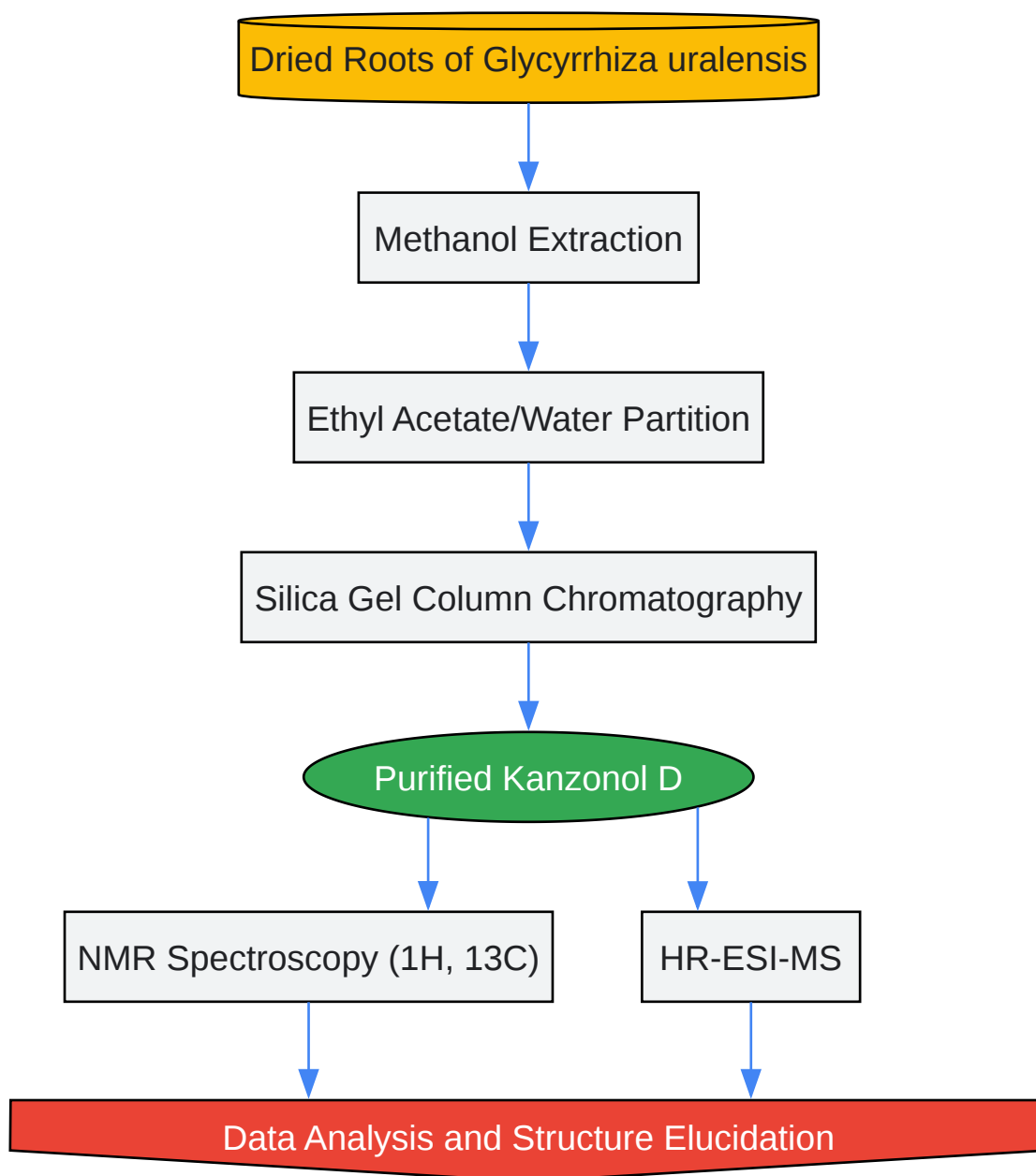
The dried roots of *Glycyrrhiza uralensis* were extracted with methanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to yield purified **Kanzonol D**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in acetone- d_6 . Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).
- **Mass Spectrometry:** High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.

Logical Workflow for Isolation and Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Kanzonol D**.



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Caption: Workflow for the isolation and spectroscopic analysis of **Kanzonol D**.

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